

Technical Support Center: Quality Control for Zinc Bisulfite Sequencing Data

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Compound of Interest

Compound Name: Zinc bisulfite

CAS No.: 15457-98-4

Cat. No.: B12676424

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quality control (QC) of **zinc bisulfite** sequencing (ZBS) data. The guidance provided is also applicable to other bisulfite sequencing methods, as the fundamental QC principles are consistent.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control stages for a **zinc bisulfite** sequencing experiment?

A1: A robust quality control workflow for **zinc bisulfite** sequencing data can be divided into three main stages: pre-alignment QC, alignment, and post-alignment QC. Each stage assesses different aspects of data quality to ensure the reliability of the final methylation calls.

Here is a diagram illustrating the general workflow:



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Caption: General workflow for **Zinc Bisulfite** Sequencing data quality control.

Q2: How do I interpret the FastQC report for my raw ZBS data?

A2: FastQC is a crucial first step to assess the raw sequencing reads. For bisulfite-treated data, some modules will behave differently than standard whole-genome sequencing data.

- Per Base Sequence Quality: This should generally be high, with a Phred score above 20 across the read. A drop in quality towards the 3' end is common but should not be severe.[1]
- Per Base Sequence Content: Expect to see a disproportional increase in thymine (T) content and a decrease in cytosine (C) content due to the bisulfite conversion of unmethylated cytosines to uracils (read as thymines).[2] This is normal for bisulfite sequencing data.
- Adapter Content: The presence of adapter sequences should be minimal. If adapter content is high, it indicates that reads have been sequenced into the adapter, which will require trimming.

Q3: What is bisulfite conversion efficiency and how is it calculated?

A3: Bisulfite conversion efficiency is a critical metric that indicates the percentage of unmethylated cytosines that were successfully converted to uracils. Incomplete conversion can lead to the misinterpretation of unmethylated cytosines as methylated, resulting in false positives.[3][4] A high-quality experiment should have a conversion efficiency of >99.5%.[3]

The conversion rate is typically calculated by examining the methylation level at non-CpG cytosines (CHG and CHH contexts, where H can be A, C, or T), which are largely unmethylated in most mammalian somatic tissues. The formula is:

Conversion Rate (%) = (Number of converted Cs at non-CpG sites / Total number of Cs at non-CpG sites) * 100

Alternatively, unmethylated spike-in controls, such as lambda phage DNA, can be used for a more direct calculation.[\[5\]](#)

Troubleshooting Guide

Issue 1: Low Sequencing Quality Scores

- Symptom: The "Per Base Sequence Quality" plot in FastQC shows a significant portion of reads with Phred scores below 20.
- Possible Cause: Problems during the sequencing run, such as issues with sequencing chemistry or sample preparation.[\[6\]](#)
- Solution:
 - Quality Trimming: Use tools like Trim Galore! or Cutadapt to remove low-quality bases from the 3' end of the reads.[\[1\]](#)[\[7\]](#)
 - Filtering: Remove entire reads where the average quality score is below a defined threshold.

Issue 2: High Adapter Contamination

- Symptom: The "Adapter Content" module in FastQC shows a significant percentage of reads containing adapter sequences.
- Possible Cause: The DNA fragments are shorter than the sequencing read length, causing the sequencer to read into the adapter sequence.
- Solution:
 - Adapter Trimming: Use adapter trimming software to remove the adapter sequences from the reads. Tools like Trim Galore! can automatically detect and remove standard Illumina adapters.

Issue 3: Low Bisulfite Conversion Efficiency

- Symptom: The calculated bisulfite conversion rate is below 99%.
- Possible Causes:
 - Incomplete denaturation of DNA, preventing the bisulfite reagent from accessing all unmethylated cytosines.[4]
 - Suboptimal reaction conditions (e.g., temperature, incubation time, reagent concentration). [8]
 - Degraded DNA starting material.[9]
- Solution:
 - Review Protocol: Carefully review the bisulfite conversion protocol to ensure all steps were followed correctly.
 - Optimize Conditions: If the issue persists, consider optimizing the denaturation and incubation steps.
 - Data Filtering (Computational): For data that has already been generated, you may need to be more stringent in downstream filtering, but be aware that the data may have a higher false-positive rate for methylation calls. It is generally recommended to repeat the experiment if the conversion rate is poor.[8]

Issue 4: Low Mapping Efficiency

- Symptom: A low percentage of reads align to the reference genome.
- Possible Causes:
 - Poor sequencing quality.
 - Presence of contaminating DNA from another species.

- Inappropriate alignment software or parameters. Bisulfite sequencing data requires specialized aligners.[\[2\]](#)
- Solution:
 - Pre-alignment QC: Ensure that adapter trimming and quality filtering have been performed.
 - Use a Bisulfite-Aware Aligner: Use software specifically designed for bisulfite-treated reads, such as Bismark.
 - Check for Contamination: Align a subset of reads to common contaminant genomes (e.g., E. coli, yeast).

Issue 5: High PCR Duplication Rate

- Symptom: A high percentage of reads are marked as duplicates after alignment.
- Possible Cause: Over-amplification during the PCR step of library preparation, which can be exacerbated by low amounts of starting material.
- Solution:
 - Remove Duplicates: Use tools like deduplicate_bismark to remove duplicate reads. This is a standard step in the analysis pipeline.
 - Optimize PCR: For future experiments, optimize the number of PCR cycles to avoid over-amplification.

Quantitative QC Metrics Summary

The following tables provide a summary of key QC metrics and their generally accepted ranges for good quality data.

Table 1: Pre-Alignment Quality Control Metrics

Metric	Tool	Good Quality	Acceptable Quality	Poor Quality
Per Base Quality Score	FastQC	> Q30	Q20 - Q30	< Q20
Adapter Content	FastQC	< 1%	1 - 5%	> 5%
Reads Remaining after Trimming	Trimming Software	> 95%	90 - 95%	< 90%

Table 2: Post-Alignment Quality Control Metrics

Metric	Tool	Good Quality	Acceptable Quality	Poor Quality
Mapping Efficiency	Aligner (e.g., Bismark)	> 80%	60 - 80%	< 60%
PCR Duplication Rate	Bismark	< 20%	20 - 40%	> 40%
Bisulfite Conversion Efficiency	Bismark/Custom Script	> 99.5%	99 - 99.5%	< 99%
CpG Coverage	Bismark/Samtools	> 10x	5 - 10x	< 5x

Experimental Protocols

Protocol: General Bisulfite Conversion of Genomic DNA

This protocol provides a general overview of the steps involved in bisulfite conversion. It is crucial to follow the specific instructions provided with your chosen commercial kit.

- DNA Quantification and Quality Assessment:

- Quantify the genomic DNA using a fluorometric method (e.g., Qubit).
- Assess DNA integrity by running an aliquot on an agarose gel. High-quality, intact DNA is recommended.
- Bisulfite Reaction Setup:
 - In a PCR tube, combine the genomic DNA with the bisulfite conversion reagent.
 - If using a spike-in control (e.g., unmethylated lambda DNA), add it to the reaction mixture.
- Denaturation and Bisulfite Conversion:
 - Place the tubes in a thermal cycler.
 - The cycling program will typically include an initial denaturation step followed by a prolonged incubation at a specific temperature to allow for the chemical conversion of unmethylated cytosines. This step is critical and can vary between kits.
- DNA Cleanup:
 - After the conversion reaction, the DNA needs to be purified to remove the bisulfite and other chemicals. This is typically done using a spin column-based method.
 - The cleanup process usually involves a desulfonation step on the column to complete the chemical conversion.
- Elution:
 - Elute the purified, bisulfite-converted DNA in an appropriate elution buffer. The resulting DNA will be single-stranded.
- Quantification of Converted DNA:
 - Quantify the concentration of the single-stranded, bisulfite-converted DNA. It is important to use a quantification method that is compatible with single-stranded DNA.
- Storage:

- Store the converted DNA at -20°C or proceed directly to library preparation. Avoid repeated freeze-thaw cycles, as the single-stranded DNA is more susceptible to degradation.[9]

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